

Application Notes and Protocols: Williamson Ether Synthesis of Isobutyl Phenyl Ether

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Compound of Interest

Compound Name: *Isobutyl phenyl ether*

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Abstract

This document provides a detailed protocol for the synthesis of **isobutyl phenyl ether** via the Williamson ether synthesis. This method remains a cornerstone of ether synthesis in organic chemistry, valued for its reliability and versatility. The protocol herein describes the reaction of sodium phenoxide with isobutyl bromide. Included are comprehensive experimental procedures, tabulated quantitative data, and characterization details to guide researchers in the successful synthesis and identification of the target compound.

Introduction

The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[1] In the synthesis of **isobutyl phenyl ether**, the sodium salt of phenol (sodium phenoxide) acts as the nucleophile, attacking the electrophilic carbon of isobutyl bromide and displacing the bromide ion.

Data Presentation

The following tables summarize the key quantitative data associated with the reactants and the product of this synthesis.

Table 1: Reactant and Product Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
Phenol	C ₆ H ₆ O	94.11	181.7	1.07
Sodium Hydroxide	NaOH	40.00	1388	2.13
Isobutyl Bromide	C ₄ H ₉ Br	137.02	91-93	1.26
Isobutyl Phenyl Ether	C ₁₀ H ₁₄ O	150.22	~201	~0.919

Table 2: Expected Yield and Spectroscopic Data

Parameter	Expected Value/Range
Yield	~82%
¹ H NMR (CDCl ₃)	δ (ppm): ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~3.7 (d, 2H, -O-CH ₂ -), ~2.1 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH ₃) ₂)
¹³ C NMR (CDCl ₃)	δ (ppm): ~159 (Ar-C-O), ~129 (Ar-C), ~121 (Ar-C), ~114 (Ar-C), ~75 (-O-CH ₂ -), ~28 (-CH-), ~19 (-CH(CH ₃) ₂)
IR (neat)	ν (cm ⁻¹): ~3100-3000 (C-H, aromatic), ~2960-2850 (C-H, aliphatic), ~1240 (C-O, ether stretch), ~1600, 1500 (C=C, aromatic)

Note: The spectroscopic data are estimated based on typical values for similar structures and may vary slightly.

Experimental Protocol

This protocol details the synthesis of **isobutyl phenyl ether** from phenol and isobutyl bromide.

Materials:

- Phenol
- Sodium hydroxide (NaOH)
- Isobutyl bromide
- Anhydrous diethyl ether (or other suitable solvent like THF or DMF)
- 5% aqueous sodium hydroxide solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Rotary evaporator

Procedure:

Step 1: Formation of Sodium Phenoxide

- In a dry round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of phenol in a suitable solvent such as ethanol or methanol.
- Carefully add one molar equivalent of a strong base, such as sodium hydroxide, to the solution.

- Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide. This can be observed by the formation of a homogenous solution or a precipitate of the sodium phenoxide.

Step 2: Williamson Ether Synthesis

- To the flask containing the sodium phenoxide, add a stoichiometric equivalent of isobutyl bromide.
- Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used (e.g., for ethanol, the reflux temperature is approximately 78 °C).
- Maintain the reflux for a period of 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

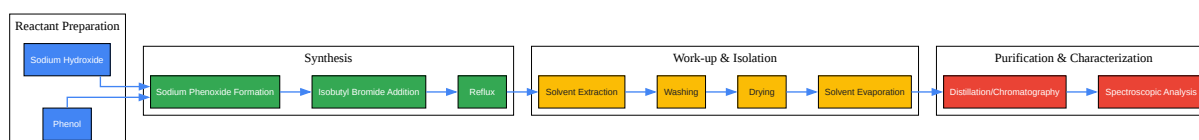
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Partition the residue between diethyl ether and water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by water, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude **isobutyl phenyl ether**.

Step 4: Purification and Characterization

- Purify the crude product by vacuum distillation or column chromatography to obtain pure **isobutyl phenyl ether**.

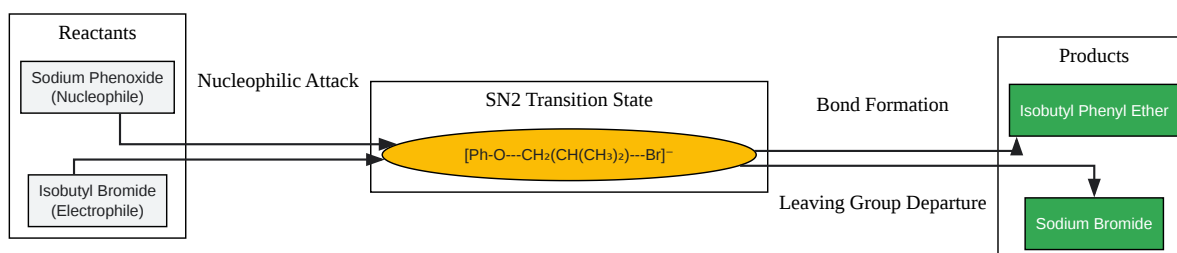
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its identity and purity.

Mandatory Visualizations



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Caption: Experimental workflow for the Williamson ether synthesis of **isobutyl phenyl ether**.



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Caption: SN2 reaction mechanism for the synthesis of **isobutyl phenyl ether**.

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References

- 1. Isobutyl Phenyl Ether|CAS 1126-75-6|For Research [benchchem.com]
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